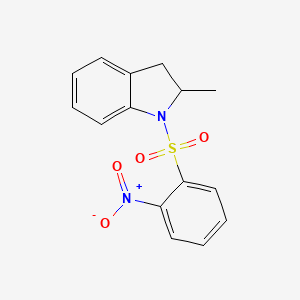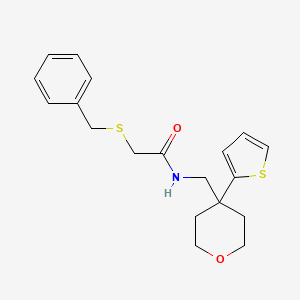![molecular formula C12H14N2O2 B2768893 [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287279-09-6](/img/structure/B2768893.png)
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as NBPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is not fully understood, but it is believed to involve the modulation of dopamine signaling. Dopamine is a neurotransmitter that plays a key role in reward processing and addiction. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to modulate the activity of dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a number of biochemical and physiological effects. In animal studies, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce drug-seeking behavior and to decrease the rewarding effects of drugs of abuse. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been shown to inhibit the growth of cancer cells in vitro. In addition, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to modulate the activity of dopamine receptors, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its potential therapeutic applications. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a modulatory effect on the dopamine system, which makes it a promising candidate for the treatment of addiction and other dopamine-related disorders. However, one limitation of using [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its relatively limited availability. [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a relatively new compound, and its synthesis is a multi-step process that may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One direction is to further investigate its potential therapeutic applications in addiction and other dopamine-related disorders. Another direction is to explore its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is a multi-step process that involves the reaction of 4-nitrobenzaldehyde with bicyclo[1.1.1]pentane-1-carboxaldehyde to form the intermediate compound, 3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentan-1-ol. This intermediate is then treated with methanesulfonyl chloride and triethylamine to form the final product, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine.
Aplicaciones Científicas De Investigación
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a modulatory effect on the dopamine system, which is involved in reward processing and addiction. In cancer research, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been studied for its potential to inhibit the growth of cancer cells. In drug addiction research, [3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to reduce the rewarding effects of drugs of abuse.
Propiedades
IUPAC Name |
[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-11-5-12(6-11,7-11)9-1-3-10(4-2-9)14(15)16/h1-4H,5-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWXQSFJZISNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=C(C=C3)[N+](=O)[O-])CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2768813.png)
![1-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2768816.png)

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B2768819.png)

![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2768821.png)



![Benzyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2768829.png)
![N-(2,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2768830.png)
![6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2768832.png)
